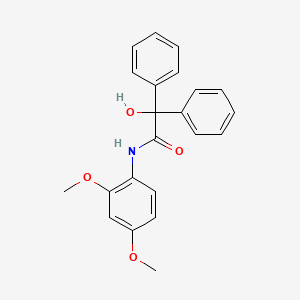![molecular formula C31H30N2O6 B4264856 diisopropyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4264856.png)
diisopropyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate
説明
DIQ is a chemical compound that belongs to the class of quinoline-based compounds. It was first synthesized by researchers at the University of Tokyo in 2007 and has since been studied extensively for its potential therapeutic applications. DIQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The mechanism of action of DIQ is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and microbial growth. DIQ has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
DIQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, DIQ has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit microbial growth and exhibit anti-fungal properties.
実験室実験の利点と制限
One of the advantages of DIQ is its wide range of biological activities, which make it a promising candidate for the development of therapeutics. Additionally, DIQ is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of DIQ is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of DIQ. One area of interest is the development of DIQ-based therapeutics for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of DIQ and its potential interactions with other signaling pathways. Finally, the development of more soluble forms of DIQ would enable more effective in vivo studies and potential clinical applications.
In conclusion, DIQ is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its wide range of biological activities, easy synthesis, and low toxicity make it a promising candidate for the development of therapeutics. Further studies are needed to fully understand the mechanism of action of DIQ and its potential clinical applications.
科学的研究の応用
DIQ has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DIQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.
特性
IUPAC Name |
dipropan-2-yl 5-[[2-(2-methoxyphenyl)quinoline-4-carbonyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-18(2)38-30(35)20-14-21(31(36)39-19(3)4)16-22(15-20)32-29(34)25-17-27(24-11-7-9-13-28(24)37-5)33-26-12-8-6-10-23(25)26/h6-19H,1-5H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQRXZTYVXPJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropan-2-yl 5-({[2-(2-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-(aminocarbonyl)-4-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264774.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264785.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264788.png)
![2-ethyl 4-propyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4264790.png)
![5-benzyl-2-{[(2,6-dichlorophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4264800.png)

![6-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264815.png)
![3-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264826.png)
![6-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264829.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264837.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264841.png)

![N-[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264873.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B4264878.png)